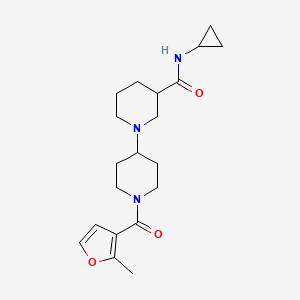![molecular formula C20H19FN2O2 B6078459 1-(4-fluorophenyl)-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B6078459.png)
1-(4-fluorophenyl)-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorophenyl)-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as piperazine or MP-10 and is a derivative of the benzofuran family. The chemical structure of MP-10 consists of a piperazine ring attached to a benzofuran ring with a carbonyl group.
Mécanisme D'action
The mechanism of action of MP-10 is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. This mechanism of action is similar to that of other antidepressant drugs such as fluoxetine and sertraline.
Biochemical and Physiological Effects:
MP-10 has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a crucial role in regulating mood, appetite, and sleep. MP-10 has also been shown to reduce the levels of stress hormones such as cortisol.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of MP-10 is its high selectivity and potency. It has been shown to have minimal side effects and is well-tolerated in animal studies. However, one of the limitations of MP-10 is its high cost and the complexity of its synthesis. This may limit its use in large-scale experiments.
Orientations Futures
MP-10 has shown promising results in various research fields, and there are several future directions that can be explored. One of the major areas of research is the development of novel drugs based on the structure of MP-10. This may lead to the development of more potent and selective drugs for the treatment of various diseases. Another area of research is the study of the long-term effects of MP-10 on the brain and the body. This may help to further understand its mechanism of action and its potential applications in the field of neuroscience.
Méthodes De Synthèse
The synthesis of MP-10 involves the reaction of 4-fluoroaniline with 3-methylbenzofuran-2-carboxylic acid, followed by the addition of piperazine and carbonyl chloride. This reaction results in the formation of MP-10 as a white crystalline powder. The synthesis of MP-10 is a complex process and requires specialized equipment and expertise.
Applications De Recherche Scientifique
MP-10 has been extensively studied for its potential applications in various research fields. One of the major areas of research is the development of novel drugs for the treatment of various diseases. MP-10 has shown promising results in the treatment of depression, anxiety, and addiction. It has also been studied for its potential use as an analgesic and anti-inflammatory agent.
Propriétés
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(3-methyl-1-benzofuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2/c1-14-17-4-2-3-5-18(17)25-19(14)20(24)23-12-10-22(11-13-23)16-8-6-15(21)7-9-16/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTMQCLFIAEYQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Fluorophenyl)piperazin-1-yl](3-methyl-1-benzofuran-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-phenyl-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6078384.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(3-bromophenyl)benzamide](/img/structure/B6078407.png)
![N~1~-(3,5-dichlorophenyl)-N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6078413.png)
![N-(4-acetylphenyl)-4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzamide](/img/structure/B6078414.png)

![N-(2,4-dimethylphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6078422.png)
![5-(1,3-benzodioxol-5-yl)-N-[(1-benzyl-4-piperidinyl)methyl]-N-methyl-1,2,4-triazin-3-amine](/img/structure/B6078435.png)
![2,4-dichloro-N'-[(1-hydroxy-2-naphthyl)methylene]benzohydrazide](/img/structure/B6078436.png)
![2-{[5-(ethylthio)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl N-acetylmethioninate](/img/structure/B6078440.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-N'-propylurea](/img/structure/B6078451.png)
![2-(2-methoxyphenoxy)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide](/img/structure/B6078463.png)
![5-[5-bromo-3-methoxy-2-(2-propyn-1-yloxy)benzylidene]-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6078471.png)
![1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B6078477.png)
![7-(2-phenylethyl)-2-(3-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6078478.png)